
2-chloro-N-(3-methylbutyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-(3-methylbutyl)acetamide typically involves the reaction of 2-chloroacetamide with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2-chloro-N-(3-methylbutyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of N-(3-methylbutyl)acetamide.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Scientific Research Applications
2-chloro-N-(3-methylbutyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new insecticides.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. In the context of its role in wasp venom, the compound acts as a chemical attractant, influencing the behavior of other wasps. The exact molecular pathways involved in this process are still under investigation, but it is believed to interact with olfactory receptors in the target species.
Comparison with Similar Compounds
2-chloro-N-(3-methylbutyl)acetamide can be compared with other similar compounds such as:
2-chloro-N,N-bis(3-methylbutyl)acetamide: This compound has a similar structure but with two 3-methylbutyl groups attached to the nitrogen atom.
2-chloro-N-(3-methoxybenzyl)acetamide: This compound has a methoxybenzyl group instead of the 3-methylbutyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
2-Chloro-N-(3-methylbutyl)acetamide is an organic compound with potential biological applications, particularly in the fields of pharmaceuticals and biochemistry. Its unique structure, characterized by a chloro group and an acetamide functional group, suggests diverse biological activities. This article explores the compound's biological activity, including its antibacterial properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₃ClN₄O
- Molecular Weight : Approximately 223.70 g/mol
- Structure : The compound features a chloro substituent on the acetamide group, which is hypothesized to enhance its biological activity.
Antibacterial Properties
Recent studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound's mechanism of action is believed to involve inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.
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Minimum Inhibitory Concentration (MIC) :
- The MIC values for this compound against key bacterial strains were determined through standard assays.
- Table 1 : MIC Values Against Bacterial Strains
Bacterial Strain MIC (µg/mL) Escherichia coli 12.5 Staphylococcus aureus 6.25 Klebsiella pneumoniae 25 -
Time-Kill Kinetics :
- Time-kill studies demonstrated that the compound effectively reduces viable cell counts over time.
- After 6 hours of exposure at 2× MIC, a >3-log reduction in colony-forming units (CFU) was observed, confirming its bactericidal activity.
Cytotoxicity and Pharmacokinetics
The cytotoxic profile of this compound was evaluated using various human cell lines. Preliminary results indicate low cytotoxicity, suggesting a favorable safety profile for potential therapeutic use.
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Table 2 : Cytotoxicity Results
Cell Line IC₅₀ (µg/mL) MDA-MB-231 (breast cancer) >50 HeLa (cervical cancer) >50 A549 (lung cancer) >50
The presence of the chloro atom in the acetamide structure appears to enhance the binding affinity to PBPs, leading to effective disruption of bacterial cell wall synthesis. This mechanism is similar to that of β-lactam antibiotics, which target PBPs to inhibit bacterial growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Activity Against Klebsiella pneumoniae :
-
Potential as an Anticancer Agent :
- Research into similar acetamides has suggested potential anticancer properties through apoptosis induction in cancer cell lines. Further exploration into the structural modifications could lead to novel anticancer therapeutics.
Properties
IUPAC Name |
2-chloro-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-6(2)3-4-9-7(10)5-8/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWKKBRUDMMGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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